molecular formula C8H9NO2 B12792457 N-Hydroxy-N-(4-methylphenyl)formamide CAS No. 73747-07-6

N-Hydroxy-N-(4-methylphenyl)formamide

Katalognummer: B12792457
CAS-Nummer: 73747-07-6
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: KBXDIIFBLGEOLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N-(4-methylphenyl)formamide: is an organic compound with the molecular formula C8H9NO2 It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a hydroxy group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-(4-methylphenyl)formamide typically involves the reaction of 4-methylphenylamine with formic acid and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-methylphenylamine} + \text{formic acid} + \text{hydrogen peroxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: N-Hydroxy-N-(4-methylphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted formamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N-(4-methylphenyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-(4-methylphenyl)formamide involves its interaction with specific molecular targets. The hydroxy group and the formamide moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • N-Hydroxy-N-(4-methoxyphenyl)formamide
  • N-Hydroxy-N-(4-chlorophenyl)formamide
  • N-Hydroxy-N-(4-nitrophenyl)formamide

Comparison: N-Hydroxy-N-(4-methylphenyl)formamide is unique due to the presence of the 4-methyl group, which influences its chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a compound of interest for further study.

Eigenschaften

CAS-Nummer

73747-07-6

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

N-hydroxy-N-(4-methylphenyl)formamide

InChI

InChI=1S/C8H9NO2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-6,11H,1H3

InChI-Schlüssel

KBXDIIFBLGEOLY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.